molecular formula C8H8Cl2N2 B2852650 5-(Chloromethyl)-1H-indazole hydrochloride CAS No. 1956310-09-0

5-(Chloromethyl)-1H-indazole hydrochloride

Cat. No.: B2852650
CAS No.: 1956310-09-0
M. Wt: 203.07
InChI Key: WQUAZKLPWREFGN-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1H-indazole hydrochloride (CAS 1956310-09-0) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. It features the 1H-indazole scaffold, an aromatic heterocycle recognized as a privileged structure in pharmaceutical development due to its widespread presence in bioactive molecules . The presence of the chloromethyl group provides a reactive handle for further synthetic elaboration, making this compound a versatile building block for the construction of more complex molecules, such as through nucleophilic substitution or metal-catalyzed cross-coupling reactions . The indazole core is a key structural component in several marketed drugs and clinical trial candidates, including kinase inhibitors like pazopanib and axitinib used in oncology, the antiemetic granisetron, and the anti-inflammatory benzydamine . Research into indazole derivatives has demonstrated their potential across a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects . Furthermore, indazole compounds are being investigated for potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's [citation:4). This product is supplied with a documented Molecular Formula of C8H8Cl2N2 and a Molecular Weight of 203.07 g/mol . It is intended for Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(chloromethyl)-1H-indazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2.ClH/c9-4-6-1-2-8-7(3-6)5-10-11-8;/h1-3,5H,4H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUAZKLPWREFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CCl)C=NN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956310-09-0
Record name 5-(chloromethyl)-1H-indazole hydrochloride
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Foundational & Exploratory

5-(Chloromethyl)-1H-indazole hydrochloride CAS number and structure

[1][2][3]

Executive Summary & Chemical Identity

5-(Chloromethyl)-1H-indazole hydrochloride is a high-value heterocyclic building block used primarily in the synthesis of small-molecule kinase inhibitors and receptor antagonists. Characterized by an indazole core functionalized with a reactive chloromethyl "warhead" at the 5-position, it serves as a critical electrophile for installing the indazole scaffold into larger pharmacophores via nucleophilic substitution (

While the free base is assigned the CAS number 944904-22-7 , the hydrochloride salt is frequently generated in situ or isolated to improve shelf-stability and crystallinity, preventing the self-alkylation (polymerization) common to free-base benzylic halides.

Chemical Identifiers
ParameterDetail
Chemical Name 5-(Chloromethyl)-1H-indazole hydrochloride
Free Base CAS 944904-22-7
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Molecular Weight 166.61 g/mol (Free Base) / 203.07 g/mol (Salt)
SMILES (Free Base) ClCc1ccc2[nH]ncc2c1
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in non-polar solvents.[1][2][3]

Synthesis & Manufacturing Protocols

The synthesis of 5-(chloromethyl)-1H-indazole is most reliably achieved through the chlorination of its hydroxymethyl precursor. Direct halogenation of 5-methylindazole is possible but often suffers from poor regioselectivity (competing ring halogenation).

Validated Synthetic Route

The preferred pathway involves the reduction of 1H-indazole-5-carboxylic acid followed by chlorination.

Step 1: Reduction to Alcohol

  • Precursor: 1H-indazole-5-carboxylic acid (CAS: 61700-61-6).

  • Reagent: Lithium Aluminum Hydride (LiAlH

    
    ) or Borane-THF (
    
    
    ).
  • Conditions: Reflux in anhydrous THF under

    
     atmosphere.
    
  • Product: (1H-indazol-5-yl)methanol.

Step 2: Chlorination to Hydrochloride Salt

  • Reagent: Thionyl Chloride (

    
    ).[4]
    
  • Solvent: Dichloromethane (DCM) or Toluene.[4]

  • Mechanism:

    
     substitution of the hydroxyl group. The HCl byproduct naturally protonates the indazole nitrogen, precipitating the hydrochloride salt.
    
Synthesis Workflow Diagram

SynthesisPathStart1H-indazole-5-carboxylic acid(Precursor)Inter(1H-indazol-5-yl)methanol(Intermediate)Start->InterReductionProduct5-(Chloromethyl)-1H-indazole HCl(Target)Inter->ProductChlorinationReagent1LiAlH4 / THFReagent2SOCl2 / DCM

Figure 1: Two-step synthetic pathway from the carboxylic acid precursor to the target hydrochloride salt.

Reactivity Profile & Applications

The 5-chloromethyl group acts as a benzylic-like electrophile. The hydrochloride salt form is crucial here: by protonating the indazole nitrogen (

Key Transformations ( Coupling)

Researchers typically utilize this compound to couple the indazole core to amines or thiols.

  • Amination: Reaction with secondary amines (

    
    ) in the presence of a base (e.g., 
    
    
    , DIPEA) yields 5-(aminomethyl)indazoles.
  • Etherification: Reaction with phenols or alkoxides generates ether-linked chimeras.

Critical Protocol Note: When performing couplings, 2.5 - 3.0 equivalents of base are required:

  • 1 eq to neutralize the HCl salt.

  • 1 eq to deprotonate the indazole NH (if

    
    -alkylation is intended or if the solvent promotes tautomerization).
    
  • Excess to drive the nucleophilic substitution.

Mechanistic Pathway

ReactivitySubstrate5-(Chloromethyl)-1H-indazole HClFreeBaseFree Base Intermediate(Transient)Substrate->FreeBaseNeutralizationBaseBase (K2CO3)Base->FreeBaseProduct5-(Nu-methyl)-1H-indazoleFreeBase->ProductSN2 AttackNucleophileNucleophile (H-Nu-R)Nucleophile->Product

Figure 2: Activation and coupling mechanism. The salt must be neutralized in situ to permit nucleophilic attack.

Handling, Stability, and Safety

As an alkylating agent, 5-(chloromethyl)-1H-indazole hydrochloride poses specific hazards.

Stability Concerns[4]
  • Hydrolysis: The chloromethyl group is susceptible to hydrolysis in moist air, converting back to the alcohol (benzyl alcohol derivative) and releasing HCl gas.

  • Polymerization: The free base is unstable at room temperature for extended periods. The HCl salt stabilizes the compound by deactivating the ring nitrogens.

Safety Protocols (GHS Classifications)
  • H314: Causes severe skin burns and eye damage (due to HCl hydrolysis).

  • H341: Suspected of causing genetic defects (typical of alkyl chlorides/alkylating agents).

  • Storage: Store at -20°C , under inert atmosphere (Argon/Nitrogen), and strictly desiccated.

References

  • PubChem. (2025).[1] 5-(Chloromethyl)-1H-indazole (Compound CID 54599544).[5] National Library of Medicine. [Link]

safety and handling precautions for 5-(Chloromethyl)-1H-indazole hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Hazard Profile

5-(Chloromethyl)-1H-indazole hydrochloride presents a complex safety profile that transcends standard "irritant" classifications. As a researcher, you must recognize this compound not merely as a building block for kinase inhibitors, but as a potent alkylating agent disguised as a salt.

Its hazard profile is defined by two distinct molecular behaviors:[1]

  • Electrophilic Alkylation: The chloromethyl side chain (

    
    ) is highly reactive toward nucleophiles (DNA bases, proteins), classifying it as a potential mutagen and carcinogen.
    
  • Acidic Corrosivity: The hydrochloride salt form, combined with the potential for hydrolysis to release additional HCl, creates an immediate risk of severe chemical burns to mucous membranes and respiratory tissues.

Critical Directive: Treat this compound with the same containment protocols used for nitrogen mustards or benzyl chloride derivatives.

Chemical Profile & Mechanism of Hazard[1][2]

To handle this compound safely, one must understand the causality of its toxicity. It is not randomly toxic; it is toxic by design of its reactivity.

Physical & Chemical Properties
PropertyDescriptionImplications for Safety
Molecular Structure Indazole ring with a reactive chloromethyl group at C5; HCl salt.High polarity; likely hygroscopic.
Reactivity

Electrophile.
Rapidly reacts with amines, thiols, and water.
Solubility Soluble in DMSO, DMF, Methanol.Danger: High skin permeability in these solvents.
Hydrolysis Unstable in moist air.Decomposes to 5-(hydroxymethyl)indazole and HCl gas.
The Alkylation Mechanism (The "Why")

The chloromethyl group is a "warhead." Upon contact with biological tissue, the chloride acts as a leaving group, allowing the methylene carbon to attack nucleophilic centers in DNA (specifically Guanine N7). This forms a covalent bond that can cause DNA cross-linking or strand breaks.

AlkylationMechanism Compound 5-(Chloromethyl)-1H-indazole (Electrophile) TS Transition State (Cl- leaving) Compound->TS Attack BioNu Biological Nucleophile (DNA/Protein -NH2, -SH) BioNu->TS Adduct Alkylated Adduct (Cellular Damage) TS->Adduct Covalent Bond HCl HCl Release (Corrosion) TS->HCl Byproduct

Figure 1: Mechanism of biological alkylation. The electrophilic carbon attacks nucleophiles, leading to toxicity.[2]

Storage & Stability Protocol

The hydrochloride salt offers some stability over the free base, but it is thermodynamically poised to hydrolyze.

  • Temperature: Store at -20°C . Heat accelerates decomposition and increases internal pressure of HCl in the vial.

  • Atmosphere: Strictly Inert (Argon/Nitrogen) . Moisture is the enemy.

    • Failure Mode: If the powder turns sticky or smells acrid (HCl), hydrolysis has occurred. The resulting alcohol is less toxic, but the evolved gas pressurizes the container.

  • Container: Glass with PTFE-lined caps. Do not use metal spatulas (corrosion risk) or standard plastics for long-term storage (permeation risk).

Operational Handling: The "Double Barrier" System

Standard lab coats and latex gloves are insufficient. The chloromethyl moiety can permeate latex in seconds.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: Work strictly within a certified Fume Hood. If working with >500mg outside a hood (not recommended), a full-face respirator with Acid Gas/Organic Vapor cartridges is mandatory.

  • Dermal:

    • Inner Layer: Nitrile gloves (inspection grade).

    • Outer Layer: Long-cuff Nitrile or Laminate (Silver Shield) gloves.

    • Rationale: This creates a breakthrough time buffer. If the outer glove is splashed, doff immediately; the inner glove protects during the transition.

Weighing & Transfer Protocol
  • Preparation: Place the balance inside the fume hood or use a localized powder containment hood.

  • Static Control: Use an antistatic gun. Indazole salts can be fluffy and static-charged, increasing inhalation risk.

  • Solvent Choice: Dissolve immediately in the reaction solvent (e.g., DMF) to lower volatility.

    • Caution: Once dissolved in DMSO or DMF, the compound penetrates skin faster than the solid. Treat solutions as "super-permeants."

Deactivation & Waste Management

Never dispose of active alkylating agents directly into the aqueous waste stream. They must be chemically quenched (destroyed) first.

The Thiosulfate Quench Method

Sodium thiosulfate is a "soft" nucleophile that rapidly reacts with the chloromethyl group, displacing the chloride and forming a non-toxic Bunte salt.

Quenching Solution Recipe:

  • 10% Sodium Thiosulfate (

    
    )
    
  • 1-2% Sodium Bicarbonate (

    
    ) (to neutralize HCl)
    
  • Water[3]

Deactivation Workflow

DeactivationWorkflow Waste Reaction Waste/Spill (Active Alkylator) QuenchSol Add Thiosulfate Solution (10% w/v + NaHCO3) Waste->QuenchSol Slow Addition Stir Stir/Soak (Overnight at RT) QuenchSol->Stir Reaction Check Check pH & TLC (Confirm disappearance) Stir->Check Check->Stir If Active Disposal Dispose as Chemical Waste (Non-Reactive) Check->Disposal If Validated

Figure 2: Chemical deactivation workflow using sodium thiosulfate to neutralize alkylating potential.

Emergency Response

Spills
  • Solid Spill: Do not use water (generates HCl mist). Cover with a dry absorbent (vermiculite) or a dedicated "Acid/Alkylator" spill kit. Scoop into a waste container and add the Thiosulfate Quench solution.

  • Solution Spill: Cover with absorbent pads. Treat the pads with the Thiosulfate Quench solution inside a fume hood before disposal.

Exposure
  • Eye Contact: Immediate irrigation for 15 minutes.[4] Note: The HCl salt causes immediate pain, but the alkylation damage may be delayed. Seek hospital treatment immediately.

  • Skin Contact: Wash with soap and water.[3][4][5] Do not use alcohol (ethanol enhances skin absorption of the remaining residue).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69681, 5-Chloro-1H-indazole (Analogous Reactivity Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

  • Liv Hospital (2026). Alkylating Therapy: Key Facts About Alkylating Agents. (Context on biological mechanism of alkylators). Retrieved from [Link]

  • University of Southampton (2007). Crystal Structure of 3-(Chloromethyl)-1-methyl-1H-indazole.[6] (Structural analog data). Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (1990).Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.

Sources

Methodological & Application

Application Note: Chemoselective Nucleophilic Substitution on 5-(Chloromethyl)-1H-indazole

[1][2]

Executive Summary & Strategic Analysis

5-(Chloromethyl)-1H-indazole is a high-value scaffold in kinase inhibitor development (e.g., Axitinib intermediates).[1][2] However, it presents a classic chemoselectivity paradox: it contains both a highly reactive electrophile (benzylic chloride) and a nucleophilic site (the acidic N1-H of the indazole, pKa ~13.8).

The Core Challenge: The "Dimerization Trap." Under basic conditions intended to activate an external nucleophile, the indazole nitrogen can deprotonate. This generated anion can attack the chloromethyl group of a neighboring molecule, leading to rapid polymerization or dimerization (self-alkylation), significantly reducing yield.

This guide provides protocols to decouple these reactivities, ensuring the external nucleophile attacks the benzylic carbon before the indazole nitrogen participates in side reactions.

Mechanistic Pathway & Chemoselectivity

The following diagram illustrates the competition between the desired

ReactionPathwaysSM5-(Chloromethyl)-1H-indazole(Starting Material)IntermediateIndazole Anion(Nucleophilic N1)SM->IntermediatePath B: Base (pKa > 14)ProductDesired Product(Benzylic Substitution)SM->ProductPath A: Direct SN2(Kinetic Control)BaseBase(Deprotonation)NuExternal Nucleophile(Amine/Thiol)Nu->ProductAttacks -CH2ClDimerBy-Product(N-Alkylated Dimer)Intermediate->DimerAttacks SM

Figure 1: Path A (Green) represents the desired direct substitution.[1] Path B (Red) represents the competing deprotonation leading to dimerization. Success depends on favoring Path A.

Critical Reaction Parameters

To maximize chemoselectivity, the reaction environment must suppress Path B.

ParameterRecommendationRationale
Solvent DMF, NMP, or MeCN High solubility is required. Polar aprotic solvents enhance

rates of the external nucleophile.
Base Choice DIPEA or TEA Crucial: Use sterically hindered, non-ionic organic bases. Avoid strong inorganic bases (NaH, KOH) unless N1 is protected, as they rapidly deprotonate the indazole.
Stoichiometry Nu > 1.2 equiv Excess nucleophile ensures the rate of

is faster than

(dimerization).
Concentration 0.1 M - 0.2 M High dilution disfavors intermolecular dimerization (second-order reaction) while affecting pseudo-first-order substitution less significantly.[1][2]
Temperature 0°C

RT
Lower temperatures favor the kinetic substitution over the thermodynamic deprotonation/polymerization.

Experimental Protocols

Protocol A: Amination (C-N Bond Formation)

Best for: Synthesis of secondary/tertiary amines where the nucleophile is moderately basic.

Reagents:

  • 5-(Chloromethyl)-1H-indazole (HCl salt preferred for stability).[1][2]

  • Secondary Amine (1.2 – 1.5 equiv).[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv if using HCl salt; 1.2 equiv if using free base).[1][2]

  • Solvent: Acetonitrile (MeCN) or DMF.[1][2]

Step-by-Step Methodology:

  • Preparation: Charge the reaction vessel with 5-(Chloromethyl)-1H-indazole hydrochloride (1.0 equiv) and Acetonitrile (10 mL/g).

  • Cooling: Cool the suspension to 0°C in an ice bath. Note: Keeping the mixture cold during neutralization prevents immediate self-reaction.[1][2]

  • Base Addition: Add DIPEA (2.5 equiv) dropwise over 10 minutes. The solution may clarify as the free base is liberated.

  • Nucleophile Addition: Immediately add the amine (1.2 – 1.5 equiv).[2]

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 4–12 hours.

    • Checkpoint: Monitor by LCMS.[1][2] Look for the disappearance of SM (m/z ~166) and formation of Product. If "Dimer" (m/z ~296) appears, dilute the reaction further.

  • Work-up:

    • Concentrate the solvent under reduced pressure.[2]

    • Redissolve residue in EtOAc/Water.[1][2]

    • Wash organic layer with saturated

      
       (to remove HCl salts) and Brine.[1][2]
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (DCM/MeOH gradients) is usually required to remove traces of unreacted amine.[1][2]

Protocol B: Thioetherification (C-S Bond Formation)

Best for: Thiol nucleophiles.[1][2] Requires stricter pH control as thiols often require base activation.

Strategic Note: Thiols are highly nucleophilic but acidic.[2] If you use a strong base to generate the thiolate (

  • Option 1 (Direct): Use a weak base (

    
    ) and excess thiol.[1][2]
    
  • Option 2 (Protected - Recommended): Use 1-(Tetrahydro-2H-pyran-2-yl)-5-(chloromethyl)indazole if high yields are critical.[1][2]

Direct Protocol (Unprotected):

  • Dissolution: Dissolve the Thiol (1.2 equiv) in DMF (0.1 M concentration relative to Indazole).

  • Activation: Add

    
     or 
    
    
    (1.5 equiv) and stir for 15 minutes at RT to generate the thiolate.
  • Addition: Add 5-(Chloromethyl)-1H-indazole (1.0 equiv) as a solution in DMF slowly (dropwise) to the thiol mixture.

    • Causality: Adding the electrophile to the excess nucleophile ensures that at any local point,

      
      , preventing the SM from reacting with itself.
      
  • Work-up: Pour into ice water. The product often precipitates.[2] Filter and wash with water.[1][2][3]

Troubleshooting & Quality Control

Identifying the "Dimer"

If yield is low, check for the self-alkylated byproduct.

  • LCMS: Mass

    
    . (Approx m/z 295-297).[1][2]
    
  • H-NMR: The benzylic

    
     signal will shift.[1][2]
    
    • Product:

      
       3.5 – 4.0 ppm (depending on Nu).[1][2]
      
    • Dimer:

      
       5.4 – 5.6 ppm (characteristic of N-CH2-Ar).[1][2]
      
Stability of Starting Material

The Free Base of 5-(chloromethyl)indazole is unstable at room temperature and can turn into an insoluble polymer (poly-indazole).[1][2]

  • Storage: Always store as the Hydrochloride salt at -20°C.

  • Handling: Only neutralize the salt in situ in the presence of the nucleophile (as described in Protocol A).

References

  • Pfizer Inc. "Processes for the preparation of axitinib."[2] U.S. Patent 9,580,406. (2017).[1][2] Link

    • Context: Describes the handling of indazole intermediates and coupling str
  • Zhai, L. H., et al. "Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions."[1][2][4] Organic Process Research & Development, 19(7), 849-857.[2][4] (2015).[1][2][3][4] Link[1][2]

    • Context: Detailed process chemistry regarding indazole functionalization and protecting group str
  • GuideChem. "5-Chloro-1H-indazole Properties and Applications." Link

    • Context: Physical properties and basic stability data.[1][2][5][6][7][8]

  • MedKoo Biosciences. "Axitinib Synthetic Routes and Intermediates." Link

    • Context: Visual summaries of synthetic pathways involving 5-substituted indazoles.

Application Note: Scalable Synthesis of 5-(Chloromethyl)-1H-indazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 5-(chloromethyl)-1H-indazole hydrochloride , a critical intermediate in the development of kinase inhibitors (e.g., Axitinib analogs) and oncology therapeutics.

While laboratory-scale methods often utilize dichloromethane (DCM) and chromatographic purification, such approaches are untenable at kilo-scale due to the instability of the free base (benzylic chloride sensitivity) and the toxicity of halogenated solvents. This guide presents a Process Mass Intensity (PMI) optimized route using Toluene as the reaction medium. This method allows for the direct precipitation of the hydrochloride salt, eliminating the need for column chromatography and ensuring high stability of the final product.

Key Advantages:

  • Chromatography-Free: Product is isolated via filtration.

  • High Stability: Direct isolation of the HCl salt prevents polymerization common to the free base.

  • Scalability: Exotherm management and off-gas scrubbing are integrated into the workflow.

Retrosynthetic Analysis & Strategy

The indazole scaffold presents a unique challenge: the


 proton at position 1 is acidic, and the nitrogen at position 2 is nucleophilic. Direct chloromethylation (Friedel-Crafts) often leads to regioselectivity issues. Therefore, the optimal route proceeds via the functionalization of (1H-indazol-5-yl)methanol .
Reaction Scheme

The transformation utilizes Thionyl Chloride (


) to convert the benzylic alcohol to the chloride.[1] The byproduct 

serves to protonate the indazole core, rendering the product insoluble in the non-polar reaction solvent (Toluene), facilitating isolation.

ReactionScheme SM (1H-Indazol-5-yl)methanol (Starting Material) Inter Intermediate: Chlorosulfite Species SM->Inter Toluene, 0-5°C Reagent SOCl2 (Thionyl Chloride) Reagent->Inter Prod 5-(Chloromethyl)-1H-indazole HCl (Precipitate) Inter->Prod Heat (40-50°C) -SO2 Gas Byproducts: SO2 (g) + HCl (g) Inter->Gas

Figure 1: Mechanistic pathway. The reaction proceeds via an alkyl chlorosulfite intermediate, which collapses to the alkyl chloride upon heating, releasing SO2.

Process Development: Critical Parameters

Solvent Selection
SolventBoiling PointProduct Solubility (HCl Salt)Suitability
Dichloromethane (DCM) 39.6°CModerateLow: Hard to drive reaction to completion; environmental concerns.
Tetrahydrofuran (THF) 66°CHighLow: Product stays in solution; ether cleavage risk with strong acid.
Toluene 110.6°CNegligible High: Allows azeotropic drying of SM; product precipitates quantitatively.
Safety Considerations (Thionyl Chloride)
  • Exotherm: The reaction of

    
     with alcohols is exothermic.[2] Addition must be controlled.
    
  • Gas Evolution: The reaction generates 1 mole of

    
     and 1 mole of 
    
    
    
    gas per mole of product. A caustic scrubber (NaOH) is mandatory.
  • Indazole Stability: The benzylic chloride is highly reactive. Avoid aqueous workups which lead to hydrolysis back to the alcohol.

Detailed Experimental Protocol

Target Scale: 100 g Input ((1H-indazol-5-yl)methanol)

Equipment Setup
  • Reactor: 2L Jacketed Glass Reactor with overhead stirrer (PTFE impeller).

  • Condenser: Reflux condenser cooled to -10°C (glycol).

  • Addition: Pressure-equalizing addition funnel or metering pump.

  • Scrubber: Outlet connected to a trap containing 10% NaOH solution.

  • Atmosphere: Dry Nitrogen (

    
    ) sweep.
    
Step-by-Step Procedure
  • Preparation of Starting Material:

    • Charge 100.0 g (0.675 mol) of (1H-indazol-5-yl)methanol into the reactor.

    • Add 1000 mL (10 vol) of Anhydrous Toluene.

    • Optional but Recommended: Perform a vacuum distillation at 40°C to remove ~100 mL of solvent, azeotropically removing trace water.

  • Reagent Addition (Controlled):

    • Cool the slurry to 0–5°C .

    • Charge 120.5 g (1.01 mol, 1.5 eq) of Thionyl Chloride (

      
      ) into the addition funnel.
      
    • Add

      
       dropwise over 60–90 minutes , maintaining internal temperature < 10°C .
      
    • Observation: The slurry will initially thin as the chlorosulfite intermediate forms, then thicken as the HCl salt precipitates.

  • Reaction Completion:

    • After addition, warm the mixture to 20–25°C and stir for 2 hours.

    • Heat the mixture to 45–50°C for 1 hour to drive the collapse of the chlorosulfite and ensure full conversion.

    • IPC (In-Process Control): Aliquot quenched in MeOH. Analyze by HPLC. Target: < 1.0% Starting Material.

  • Isolation (Filtration):

    • Cool the mixture to 0–5°C and age for 1 hour to maximize precipitation.

    • Filter the solids using a sintered glass funnel or Nutsche filter under

      
      .
      
    • Wash: Rinse the cake with 200 mL of cold Toluene, followed by 200 mL of n-Heptane (to remove residual toluene).

  • Drying:

    • Dry the solid in a vacuum oven at 40°C for 12 hours.

    • Note: Do not exceed 50°C as benzylic chlorides can degrade.

Expected Yield & Specifications
  • Yield: 125–132 g (90–95%).

  • Appearance: Off-white to pale yellow crystalline solid.

  • Purity (HPLC): > 98.0% (a/a).

  • Identity (1H NMR): Consistent with structure.

Process Flow & Safety Diagram

ProcessFlow Reactor Reactor (2L) SM + Toluene Temp: 0°C -> 50°C Scrubber Scrubber System 10% NaOH Trap Neutralizes SO2/HCl Reactor->Scrubber Off-gas (SO2, HCl) Filter Filtration Unit Isolates Solid HCl Salt Reactor->Filter Slurry Transfer Dosing Dosing Pump SOCl2 Addition Rate: 2 mL/min Dosing->Reactor Controlled Addn Dryer Vacuum Oven 40°C, <50 mbar Filter->Dryer Wet Cake

Figure 2: Process flow highlighting the containment of hazardous gases and isolation logic.

Analytical Controls

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

  • Retention Times:

    • (1H-indazol-5-yl)methanol: ~3.2 min

    • 5-(chloromethyl)-1H-indazole: ~5.8 min

NMR Interpretation ( )

The spectrum should show the downfield shift of the benzylic protons.

  • 
     4.95 ppm (s, 2H): 
    
    
    
    (benzylic methylene). Note: In the alcohol starting material, this signal appears at ~4.6 ppm.
  • 
     7.5 - 8.2 ppm (m, 3H):  Aromatic indazole protons.
    
  • 
     13.5 ppm (br s, 1H):  Indazole 
    
    
    
    (exchangeable).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Product solubility in solvent.Ensure Toluene is used, not DCM or THF. Cool to 0°C before filtration.
Sticky Solid Incomplete removal of

or

.
Extend the heating phase (45°C) and increase

sweep rate before filtration.
Impurity: Dimer Hydrolysis followed by ether formation.Ensure strictly anhydrous conditions.[3] Do not use water in workup.
Color (Dark) Exotherm during addition.Strictly control temp < 10°C during

addition.

References

  • Indazole Scaffold Significance

    • Gaul, M. et al. "Discovery of Axitinib." Bioorganic & Medicinal Chemistry Letters, 2008.

  • General Chlorination Protocols: Wulfman, D. S. "Halogenation of Heterocycles." The Chemistry of Heterocyclic Compounds, Wiley-Interscience.
  • Thionyl Chloride Process Safety

    • Cardillo, P. "Reactivity of Thionyl Chloride."[4] Chimica e l'Industria, 1992.[4] (Detailed safety data on

      
       scale-up).
      
  • Compound Data

    • PubChem CID 69681 (5-chloro-1H-indazole derivatives).

  • BenchChem Protocols

    • "Synthesis of 1-Benzyl-5-(chloromethyl)-1H-imidazole" (Analogous chemistry).[1]

Sources

Troubleshooting & Optimization

troubleshooting guide for N1 vs N2 selectivity in indazole alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support Center / Troubleshooting Manual Audience: Medicinal Chemists & Process Development Scientists Topic: Controlling Regioselectivity in


-Indazole Alkylation

Welcome to the Indazole Chemistry Support Center

Status: Active Ticket: #N1-N2-SELECTIVITY Assigned Specialist: Senior Application Scientist

You are likely here because your indazole alkylation yielded a frustrating mixture of isomers. Indazole is a classic "ambident nucleophile"—a molecule with two nucleophilic sites (N1 and N2) that compete for the electrophile.

This guide moves beyond basic textbook definitions to provide actionable, field-tested protocols for forcing selectivity toward your desired isomer.

Module 1: The Core Diagnostic (Why is this happening?)

Before troubleshooting, you must understand the "Personality" of the indazole scaffold. The selectivity is dictated by the battle between Thermodynamics (Stability) and Kinetics (Speed).[1]

  • N1-Alkylation (Thermodynamic Product):

    • Why: The resulting

      
      -indazole retains a fully benzenoid structure in the fused ring system. It is energetically more stable (by ~4–5 kcal/mol).
      
    • When: High temperatures, reversible conditions, or strong bases that allow equilibration.

  • N2-Alkylation (Kinetic Product):

    • Why: In the neutral tautomer, the lone pair is localized on N2 (N1 is protonated). In the anion, N2 is often less sterically hindered (no peri-interaction with C7-H) and more accessible to the electrophile in the transition state.

    • When: Low temperatures, irreversible conditions, neutral alkylation (no base), or steric crowding at N1.

Visualizing the Pathway

IndazoleMechanism Indazole 1H-Indazole (Starting Material) Anion Indazolyl Anion (Delocalized) Indazole->Anion Deprotonation (Base) TS_N1 TS: N1 Attack (Higher Barrier, More Stable Product) Anion->TS_N1 Slow Equilibration TS_N2 TS: N2 Attack (Lower Barrier, Less Stable Product) Anion->TS_N2 Fast Irreversible Prod_N1 N1-Alkyl (Thermodynamic) TS_N1->Prod_N1 Prod_N2 N2-Alkyl (Kinetic) TS_N2->Prod_N2 Prod_N2->Prod_N1 Isomerization (High Heat/Acid)

Figure 1: The kinetic vs. thermodynamic landscape of indazole alkylation. N2 forms faster, but N1 lasts longer.

Module 2: Troubleshooting N1 Selectivity (The "I want N1" Guide)

Goal: Maximize the thermodynamic product (


-isomer).
Standard Success Rate:  >90% N1.
FAQ: My reaction is giving a 60:40 mixture. How do I fix this?

Solution: You are likely operating under kinetic control or using a counter-ion that coordinates tightly to N2. Switch to "Thermodynamic Forcing Conditions."

Protocol A: The "Cesium Effect" (Recommended)

Cesium carbonate in DMF is the gold standard for N1 selectivity. The large ionic radius of


 forms a "loose" ion pair with the indazole anion, favoring the thermodynamically stable N1-alkylation over the kinetically favored N2.
  • Solvent: DMF or DMAc (Polar Aprotic is critical to dissociate the ion pair).

  • Base:

    
     (2.0 equiv).[2]
    
  • Temperature:

    
    . (Heat promotes equilibration to the stable N1 form).
    
  • Procedure:

    • Dissolve Indazole (1.0 equiv) in DMF (

      
      ).
      
    • Add

      
       (2.0 equiv) and stir for 30 mins at RT.
      
    • Add Alkyl Halide (1.2 equiv).

    • Heat to

      
       for 4–12 hours.
      
Protocol B: The "Chelation Control" (For Esters/Carbonyls at C3)

If your indazole has an ester or carbonyl at the C3 position, you can use


 to lock in selectivity.
  • Mechanism: The sodium cation (

    
    ) coordinates between the N2 nitrogen and the C3-carbonyl oxygen.[3] This "blocks" the N2 site and forces the electrophile to attack N1.
    
  • Reagents:

    
     (1.2 equiv) in THF.
    
Module 3: Troubleshooting N2 Selectivity (The "I want N2" Guide)

Goal: Maximize the kinetic product (


-isomer).
Challenge:  This is chemically harder because the product is less stable. You must avoid heat and thermodynamic bases.
FAQ: I need the N2 isomer for SAR, but I only get N1. What do I do?

Solution: Stop using basic conditions. Switch to Neutral Alkylation using highly reactive electrophiles or Acid-Catalyzed methods. In neutral media, the N2 lone pair is the only one available for attack (N1 is protonated/involved in aromaticity).

Protocol C: The Meerwein Salt Method (High N2 Selectivity)

Trimethyloxonium tetrafluoroborate (


) is a powerful electrophile that alkylates the most basic nitrogen (N2) directly without deprotonation.
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (anhydrous).

  • Reagent:

    
     (Meerwein Salt) or 
    
    
    
    .
  • Base: None (initially).

  • Procedure:

    • Dissolve Indazole (1.0 equiv) in DCM (

      
      ).
      
    • Add Meerwein Salt (1.1 equiv) at

      
      .
      
    • Stir at RT for 2–4 hours.

    • Quench: Wash with aqueous

      
       (this removes the proton after alkylation).
      
Protocol D: Trichloroacetimidates (Pfizer Method)

Recent work (e.g., Synthesis 2022) demonstrates that alkyl trichloroacetimidates with Lewis Acid catalysis favor N2.[4]

  • Reagents: Alkyl-2,2,2-trichloroacetimidate +

    
     (cat.) in THF/Dioxane.
    
  • Mechanism:

    
    -like pathway where the electrophile attacks the N2 lone pair of the neutral indazole.
    
Module 4: Advanced Diagnostics (Which isomer did I make?)

Issue: "The spots on the TLC look the same." Solution: Do not rely on TLC Rf values alone (though N2 is often more polar/lower Rf due to the quinoid-like structure). Use NMR.

Comparison Table: NMR Signatures
FeatureN1-Alkyl Indazole (Thermodynamic)N2-Alkyl Indazole (Kinetic)
Structure Benzenoid (Aromatic)Quinoid-like (Less Aromatic)
NOE Signal (Critical) N-CH₂

C7-H
N-CH₂

C3-H
HMBC Correlation N-CH₂ correlates to C7a (Bridgehead)N-CH₂ correlates to C3
¹³C NMR (N-CH₂) Typically ~50–55 ppmTypically ~55–60 ppm (Slightly Downfield)
¹H NMR (C3-H)

~8.0 ppm

~8.3–8.6 ppm (Deshielded)
Diagnostic Workflow Decision Tree

Diagnostics Start Isolate Product NOE Run 1D-NOE or 2D-NOESY Start->NOE CheckC7 NOE between N-CH2 and C7-H? NOE->CheckC7 CheckC3 NOE between N-CH2 and C3-H? CheckC7->CheckC3 No ResultN1 Confirmed: N1-Isomer CheckC7->ResultN1 Yes CheckC3->ResultN1 Ambiguous (Check HMBC) ResultN2 Confirmed: N2-Isomer CheckC3->ResultN2 Yes

Figure 2: Step-by-step NMR validation workflow.

Summary of Recommendations
Desired OutcomeRecommended SystemKey Mechanism
N1-Alkylation

/ DMF /

Thermodynamic Equilibration
N1-Alkylation

/ THF (if C3=Ester)
Chelation Control (blocking N2)
N2-Alkylation Meerwein Salt / DCMKinetic attack on neutral N2
N2-Alkylation Trichloroacetimidate /

Acid-catalyzed kinetic control
References
  • Regioselective N-Alkylation of the 1H-Indazole Scaffold. Cheung, M. S., et al. (2021).[2][3][5][6][7][8][9] Beilstein Journal of Organic Chemistry. [Link] (Source for NaH vs Cs2CO3 effects and C3-substituent chelation).

  • Development of a Selective and Scalable N1-Indazole Alkylation. Rej, R., et al. (2024).[8][9][10] RSC Advances. [Link] (Source for thermodynamic control strategies and large-scale N1 protocols).

  • Regioselective Alkylation of Indazoles: Electrophile Scope and Mechanistic Insights. Luo, G., et al. (2006/2024 Context). Journal of Organic Chemistry / NIH. [Link] (Foundational text on the "Cesium Effect" and solvent influences).

Sources

managing regioselectivity issues with substituted indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indazole Regioselectivity Management

Lead Scientist: Senior Application Specialist Status: Online Topic: Troubleshooting


 vs. 

Regioselectivity in Substituted Indazoles

Core Concept: The Ambident Nucleophile Problem

Welcome to the technical guide. The fundamental challenge with indazoles is annular tautomerism .[1] The indazole scaffold exists in equilibrium between the


-indazole (benzenoid) and 

-indazole (quinonoid) forms.[2]
  • Thermodynamics: The

    
    -tautomer is energetically more stable by approximately 4.5 kcal/mol  due to the preservation of aromaticity in the benzene ring.
    
  • Kinetics: While

    
     is the thermodynamic sink, the 
    
    
    
    position is often more nucleophilic (higher electron density) and less sterically hindered, leading to competitive mixtures under kinetic control.

The Golden Rule:

  • For

    
    -Product:  Drive the reaction to thermodynamic equilibrium (High heat, strong base, long reaction times).
    
  • For

    
    -Product:  Rely on kinetic trapping or specific acid-catalyzed pathways (Low temp, neutral/acidic conditions, specialized electrophiles).
    

Decision Matrix & Workflow

Before starting your synthesis, identify your target regioisomer and select the corresponding pathway.

IndazoleWorkflow Start Target Regioisomer N1 N1-Substituted (Thermodynamic) Start->N1 N2 N2-Substituted (Kinetic/Special) Start->N2 Method1 Base-Mediated Alkylation (NaH/THF or Cs2CO3/DMF) N1->Method1 Alkyl groups Method2 Buchwald/Chan-Lam Arylation (Cu or Pd Catalysis) N1->Method2 Aryl groups Method3 Acid-Catalyzed Alkylation (TfOH + Trichloroacetimidates) N2->Method3 High Selectivity Method4 Steric/Electronic Directing (C7-EWG or Meerwein Salts) N2->Method4 Alternative Validation Validate via NOESY (C7-H vs C3-H) Method1->Validation Method2->Validation Method3->Validation Method4->Validation

Figure 1: Strategic decision tree for selecting synthetic conditions based on the desired indazole regioisomer.

Troubleshooting Module: Alkylation

Current Issue: "I am observing a mixture of isomers (e.g., 60:40) or the wrong isomer."

Protocol A: Maximizing -Selectivity (The Thermodynamic Route)

Mechanism: Under basic conditions, the indazole anion is formed. Although alkylation is irreversible, high temperatures and specific counter-cations can facilitate equilibration or direct attack at the less hindered


 (if C3 is substituted).
  • Recommended Conditions:

    • Base: NaH (1.2 equiv) or

      
       (2.0 equiv).
      
    • Solvent: THF (for NaH) or DMF/DMSO (for Carbonates).

    • Temperature:

      
      C to RT (NaH); 
      
      
      
      C (Carbonates).
    • Key Insight: The "Hard/Soft" principle applies. The harder sodium cation (from NaH) often coordinates tightly with

      
      , effectively blocking it and forcing alkylation at 
      
      
      
      .
Protocol B: Maximizing -Selectivity (The Kinetic/Acidic Route)

Mechanism: Direct base-mediated alkylation rarely yields high


 selectivity unless specific directing groups (like 

at C7) are present. The most reliable modern method uses acid catalysis with trichloroacetimidates.
  • Recommended Conditions (The "Schmidt/TfOH" Method):

    • Electrophile: Alkyl 2,2,2-trichloroacetimidate (1.2 equiv).

    • Catalyst: Trifluoromethanesulfonic acid (TfOH) (0.1 equiv) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

    • Solvent: Toluene or DCM.

    • Key Insight: Protonation of the imidate creates a highly reactive carbocation-like species. The indazole attacks via its most nucleophilic nitrogen (

      
      ) under these neutral/acidic conditions, avoiding the thermodynamic equilibration to 
      
      
      
      .

Data Comparison: Alkylation Conditions

ConditionMajor IsomerTypical Ratio (

:

)
Mechanism Note
NaH / THF

>95:5Coordination of

blocks

.

/ Acetone
Mixed60:40Weak base/solvent effect leads to mixtures.
TfOH / Imidate

<5:95Kinetic control via acid catalysis.[3]
Meerwein Salt (

)

10:90Alkylation at the most basic nitrogen (

).

Troubleshooting Module: Arylation

Current Issue: "My cross-coupling reaction is failing or yielding the wrong isomer."

Guidance: Transition-metal catalyzed arylation (C-N coupling) is highly sensitive to the ligand and metal center.

  • Copper Catalysis (Chan-Lam / Ullmann):

    • Trend: Generally favors

      
      -arylation  for unsubstituted indazoles.
      
    • Protocol:

      
      , Aryl boronic acid, Pyridine, DCM, Open air.
      
    • Troubleshooting: If

      
       is required, copper is rarely the best choice unless a C7-blocking group is used.
      
  • Palladium Catalysis (Buchwald-Hartwig):

    • Trend: Ligand dependent. Bulky phosphine ligands (e.g., tBuXPhos) often favor the thermodynamic

      
        product.
      
    • Warning:

      
      -arylation is difficult to achieve directly via cross-coupling.
      
    • Alternative Strategy: If you absolutely need an

      
      -aryl indazole, it is often more efficient to synthesize the ring from a hydrazine precursor (e.g., cyclization of o-halo-aryl hydrazones) rather than arylating a pre-formed indazole ring.
      

Analytical Validation (The "Gold Standard")

Critical Warning: Do not rely solely on LCMS retention times or standard 1D Proton NMR chemical shifts, as these can vary based on solvent and concentration. You must use 2D NMR for definitive assignment.

The NOE Diagnostic Test

Perform a 1D-NOE or 2D-NOESY experiment.

  • 
    -Substituted:  You will see a strong NOE correlation between the N-substituent protons  and the C7-H  (the aromatic proton on the benzene ring closest to the nitrogen).
    
  • 
    -Substituted:  You will see a strong NOE correlation between the N-substituent protons  and the C3-H  (the proton on the pyrazole ring). Note: If C3 is substituted, look for NOE to the C3-substituent.
    

NOE_Analysis cluster_N1 N1-Isomer Signature cluster_N2 N2-Isomer Signature N1_Group N1-R Group C7_H C7-H (Benzene) N1_Group->C7_H NOE Signal N2_Group N2-R Group C3_H C3-H (Pyrazole) N2_Group->C3_H NOE Signal

Figure 2: Visualizing the definitive NOE correlations for structural assignment.

Frequently Asked Questions (FAQ)

Q: I tried to acylate my indazole (add an acetyl group) and thought I had the


 product, but it converted to 

overnight. Why?
A:

-acyl indazoles are kinetically formed but are chemically unstable. They undergo a rapid "acyl migration" to the thermodynamically stable

position, especially in the presence of trace acid or base, or even upon standing in solution. If you need a stable

-protected species, avoid simple acyl groups; use SEM, THP, or Boc (though Boc can also migrate, it is slower).

Q: Does the substituent at C3 affect regioselectivity? A: Yes, significantly. Bulky groups (e.g., tert-butyl, phenyl) at C3 sterically hinder the


 position, pushing selectivity almost exclusively toward 

. Conversely, small groups or hydrogen at C3 allow for more competitive

alkylation.

Q: Can I use a protecting group to force reaction at the other nitrogen? A: Yes. This is a "Blocking Strategy."

  • Protect

    
     with a removable group (e.g., THP, SEM).
    
  • Alkylate

    
     with a strong electrophile (this forms a cationic salt).
    
  • Deprotect

    
    .
    Note: This is synthetically complex and often low-yielding.[4] The acid-catalyzed imidate method (Module 3, Protocol B) is usually superior for accessing 
    
    
    
    .

References

  • Mechanism of Selectivity: WuXi Biology. "Mechanism of a Highly Selective N2 Alkylation of Indazole." Link

  • General Troubleshooting: BenchChem. "Troubleshooting regioselectivity in indazole synthesis." Link

  • Acid-Catalyzed N2 Alkylation: Chemical Communications. "TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds." Link

  • Copper-Catalyzed Arylation: Journal of Organic Chemistry. "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles..." (Buchwald et al.) Link

  • Review of Synthetic Strategies: Beilstein Journal of Organic Chemistry. "Regioselective N-alkylation of the 1H-indazole scaffold." Link

Sources

work-up procedures for reactions involving 5-(Chloromethyl)-1H-indazole hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: IND-BnCl-5-HCl Subject: Work-up, Stability, and Troubleshooting Protocols Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are likely working with 5-(Chloromethyl)-1H-indazole hydrochloride (CAS: 1363383-69-4) as a key electrophilic intermediate for synthesizing kinase inhibitors (e.g., Axitinib analogs).

This compound presents a "double-edged" reactivity profile:

  • Benzylic Chloride: Highly reactive toward nucleophiles (

    
    ), making it prone to rapid hydrolysis (formation of the alcohol) or polymerization.
    
  • Indazole Core: The N-H proton is acidic (

    
    ). Improper base selection during work-up can deprotonate this nitrogen, leading to solubility issues or self-alkylation (dimerization).
    

This guide replaces generic work-up advice with a protocol specifically engineered to preserve the chloromethyl group while managing the indazole acidity.

Module 1: The "Golden Path" Work-up Protocol

Objective: Isolate or prepare the free base of 5-(chloromethyl)-1H-indazole for immediate reaction without triggering hydrolysis.

Critical Parameters
ParameterSpecificationReason
Temperature 0°C to 5°C Kinetic control. Hydrolysis rates double for every ~10°C increase.
pH Target 7.5 – 8.5 High pH (>10) deprotonates the Indazole-NH; Low pH (<4) keeps the HCl salt.
Quench Buffer Sat.

Avoids strong hydroxide nucleophiles (

) present in NaOH.
Drying Agent


is acceptable, but slightly acidic. Avoid silica gel (Lewis acidic).
Step-by-Step Procedure

Scenario: You have a reaction mixture containing the crude hydrochloride salt, or you need to liberate the free base from the commercial salt for a coupling reaction.

  • The Cold Quench:

    • Cool the reaction mixture or suspension to 0°C in an ice bath.

    • Add cold saturated aqueous Sodium Bicarbonate (

      
      ) slowly.
      
    • Monitor: Stop adding base once gas evolution ceases. Do NOT use NaOH or KOH.

  • Phase Partitioning:

    • Solvent Choice: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Technical Insight: Indazoles are moderately polar. If the free base does not migrate fully to the organic layer, add a small amount of THF (5-10%) to the organic phase to boost solubility without extracting water.

    • The "Indazolide" Trap: If you use strong base (pH > 12), the indazole deprotonates to form an anion, which is water-soluble. If your organic layer is empty, check the aqueous layer pH.

  • Washing & Drying:

    • Wash the organic layer once with cold brine.

    • Dry over anhydrous

      
       for 10 minutes.
      
    • Filtration: Filter immediately. Do not leave the solution sitting over drying agents for hours.

  • Concentration:

    • Evaporate solvent at < 30°C . Do not heat the water bath above 35°C.

    • Storage: If not using immediately, store under Argon at -20°C.

Module 2: Visualizing the Workflow

The following diagram illustrates the decision logic for handling the reaction mixture, highlighting critical failure points (Hydrolysis vs. Dimerization).

WorkupLogic Start Crude Reaction Mixture (HCl Salt) Quench Quench: Cold Sat. NaHCO3 (Target pH 8) Start->Quench Keep Cold (0°C) CheckPH Check Aqueous pH Quench->CheckPH Extract Extraction: EtOAc or DCM Success Organic Layer Contains Free Base Extract->Success PathHigh pH > 11 (Too Basic) CheckPH->PathHigh NaOH used PathLow pH < 4 (Too Acidic) CheckPH->PathLow Insufficient Base PathGood pH 7-9 (Optimal) CheckPH->PathGood NaHCO3 used Fail1 FAILURE: Indazole Deprotonation (Product in Aqueous Layer) PathHigh->Fail1 Fail2 FAILURE: Product remains as HCl Salt (Water Soluble) PathLow->Fail2 PathGood->Extract Drying Dry (Na2SO4) & Conc < 30°C Success->Drying Final Ready for Coupling (Store -20°C) Drying->Final

Figure 1: Decision tree for the work-up of 5-(chloromethyl)-1H-indazole hydrochloride, emphasizing pH control to avoid solubility traps.

Module 3: Troubleshooting & FAQs

Q1: My yield is low, and NMR shows a peak at ~4.7 ppm (CH2) shifting to ~4.5 ppm. What happened? Diagnosis: Hydrolysis. You have converted the chloromethyl group (


) to the hydroxymethyl group (

). Cause:
  • Work-up was too warm.

  • Aqueous exposure was too long.

  • Silica Gel Acidity: If you purified this on a silica column, the slightly acidic nature of silica, combined with moisture, can catalyze the solvolysis of benzylic chlorides. Solution: Skip column chromatography. Recrystallize from cold Hexane/EtOAc or use the crude material immediately for the next step.

Q2: I used 1M NaOH to neutralize the salt, but my organic layer is empty. Diagnosis: Indazolide Formation. Mechanism: The Indazole N-H has a


 of roughly 14. While 1M NaOH (pH 14) doesn't fully deprotonate it instantly, equilibrium favors the salt form in water. The anionic indazole is water-soluble.
Fix:  Acidify the aqueous layer carefully to pH 7-8 with dilute HCl (do not go to pH 1, or you reform the HCl salt), then re-extract with EtOAc.

Q3: The product turned into an insoluble gum during storage. Diagnosis: Polymerization/Dimerization. Mechanism: The free base contains both a nucleophile (Indazole-NH) and an electrophile (Benzylic-Cl). Over time, molecule A alkylates molecule B. Prevention:

  • Store as the HCl salt whenever possible (it effectively "protects" the nucleophilic nitrogen).

  • If you must store the free base, keep it in a dilute solution (DCM) at -20°C rather than neat oil, to reduce intermolecular collision frequency.

Q4: Can I use alcohols (MeOH/EtOH) for recrystallization? Diagnosis: Solvolysis Risk. Warning: Benzylic chlorides react with alcohols to form benzyl ethers (e.g.,


) under heating.
Protocol:  Use non-nucleophilic solvents like Toluene, DCM, or Hexanes. If you must use alcohol, keep it strictly at room temperature or lower, but this is risky [1].

Module 4: Mechanistic Stability Diagram

Understanding the degradation pathways is crucial for handling.[1]

Degradation Substrate 5-(Chloromethyl)-1H-indazole (Free Base) Hydrolysis Hydrolysis Product (Alcohol) Substrate->Hydrolysis Heat/Aq Base Polymer N-Alkylated Dimer/Polymer (Insoluble Gum) Substrate->Polymer Conc. Storage Ether Benzyl Ether (Solvolysis Impurity) Substrate->Ether Reflux in MeOH Water H2O / OH- Water->Hydrolysis Self Self-Reaction Self->Polymer Alcohol ROH (Solvent) Alcohol->Ether

Figure 2: Primary degradation pathways. The benzylic chloride is the "soft spot" for nucleophilic attack by water, solvents, or the molecule itself.

References

  • BenchChem Technical Guides. (2025). Navigating the Chemical Landscape of 1-Benzyl-5-(chloromethyl)-1H-imidazole: A Technical Guide to Solubility and Stability. (Note: Analogous chemistry for benzylic chlorides on azoles).

  • ScienceMadness. (2021). Benzyl Chloride Handling and Workup Procedures.[2] (General protocol for benzylic chloride neutralization).

  • Journal of Organic Chemistry. (2022). Study of the Addition Mechanism of 1H-Indazole... in Aqueous Hydrochloric Acid Solutions. (Detailed analysis of Indazole stability in acid/base).

  • Korchems. (2025).[2] Material Safety Data Sheet: Benzyl Chloride Derivatives. (Safety and reactivity data).

Disclaimer: This guide is for research purposes only. Always consult the specific SDS for 5-(Chloromethyl)-1H-indazole hydrochloride before handling.

Sources

Validation & Comparative

Analytical Characterization of 5-(Chloromethyl)-1H-indazole Hydrochloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Chloromethyl)-1H-indazole hydrochloride (CAS: 89608-62-8) is a critical electrophilic intermediate used in the synthesis of kinase inhibitors and oncology therapeutics. Its dual nature—a stable indazole core paired with a highly reactive benzylic chloride moiety—presents a unique analytical paradox: the hydrochloride salt stabilizes the basic nitrogen but does not protect the chloromethyl group from rapid solvolysis in protic solvents.

This guide compares the three primary analytical methodologies—RP-HPLC , qNMR , and GC-MS —to determine the optimal workflow for purity assessment.

The Verdict:

  • Routine QC: RP-HPLC (Modified) is the gold standard but requires specific aprotic sample preparation to prevent in-situ artifact generation.

  • Absolute Purity/Potency: qNMR is the superior orthogonal method, eliminating reference standard dependency and hydrolysis risks.

  • Impurity Profiling: GC-MS is not recommended for the salt form due to thermal instability and inlet liner degradation.

Part 1: The Analytical Challenge

The characterization of this molecule is governed by two degradation pathways that act as "ghost" impurities during analysis if not controlled.

The Degradation Cascade

The chloromethyl group is susceptible to nucleophilic attack. In standard HPLC mobile phases (water/methanol), the following occurs:

  • Hydrolysis: Conversion to 5-(Hydroxymethyl)-1H-indazole.

  • Dimerization: Formation of bis-indazole ethers in concentrated solutions.

Visualizing the Instability

The following diagram illustrates the degradation pathways that must be arrested during analysis.

degradation_pathway Target 5-(Chloromethyl)-1H-indazole (Target Analyte) Hydrolysis 5-(Hydroxymethyl)-1H-indazole (Hydrolysis Artifact) Target->Hydrolysis  Rapid Hydrolysis  (t1/2 < 30 min in neutral H2O) Dimer Bis-indazole Ether (Dimerization Impurity) Target->Dimer  High Conc.  Slow Dimerization Water H2O (Mobile Phase) Water->Hydrolysis

Figure 1: Primary degradation pathways. Note that hydrolysis is the dominant risk during aqueous liquid chromatography.

Part 2: Comparative Analysis of Methods

Method A: RP-HPLC (UV Detection)

The Workhorse, Modified for Stability.

Standard HPLC protocols often fail because the analyte degrades on the column. The solution is a "Dilute-and-Shoot" approach using aprotic solvents and acidic buffers.

  • Pros: High sensitivity (LOD < 0.05%), separates synthesis precursors (e.g., 5-methylindazole).

  • Cons: Risk of hydrolysis artifacts; requires reference standards.

  • Critical Modification: Samples must be dissolved in anhydrous Acetonitrile (ACN) or DMSO. Do not use Methanol as a diluent (creates methyl ether artifacts).

Method B: Quantitative NMR (qNMR)

The Structural Validator.

qNMR is the most robust method for determining the "true" potency of the hydrochloride salt, as it measures the molar ratio of the target against an internal standard (e.g., Maleic Acid) in an inert environment.

  • Pros: Non-destructive; no reference standard of the analyte required; solvent (DMSO-d6) prevents hydrolysis.

  • Cons: Lower sensitivity (LOD ~0.5%); expensive instrumentation.

Method C: GC-MS

The Trap.

While effective for non-polar benzyl chlorides, GC-MS is ill-suited for the hydrochloride salt of indazole.

  • Pros: Identification of volatile organic impurities (solvents).

  • Cons: The HCl salt decomposes in the hot injection port; requires derivatization or free-basing (extraction), which introduces variability. Not Recommended for assay.

Part 3: Data Summary & Performance Metrics

FeatureRP-HPLC (UV)qNMR (

H)
GC-MS
Primary Use Purity %, Impurity ProfilingAbsolute Assay (Potency)Residual Solvents Only
Sample State Liquid (Aprotic Diluent)Liquid (DMSO-d6)Gas Phase (Derivatized)
Linearity (

)
> 0.999> 0.999N/A (Degradation)
LOD ~0.01% w/w~0.1% w/wHigh (Thermal loss)
Specificity High (Separates isomers)High (Structural ID)Low (Artifacts)
Risk Factor Medium (Hydrolysis)LowHigh (Thermal)

Part 4: Recommended Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC

Objective: Quantify purity while suppressing hydrolysis.

1. Reagents & Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q). Acidic pH stabilizes the benzylic chloride.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Diluent: 100% Acetonitrile (Anhydrous).

2. Instrument Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Temperature: 25°C (Do not heat the column; heat accelerates hydrolysis).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Wavelength: 220 nm (Indazole absorption max) and 254 nm.

3. Gradient Profile:

Time (min) % Mobile Phase B
0.0 10
15.0 90
18.0 90
18.1 10

| 23.0 | 10 (Re-equilibration) |

4. Sample Preparation (Crucial):

  • Weigh 10 mg of 5-(Chloromethyl)-1H-indazole HCl into a volumetric flask.

  • Dissolve immediately in 100% Acetonitrile . Sonicate briefly (<30s).

  • Inject within 20 minutes of preparation.

Protocol 2: qNMR for Potency Assignment

Objective: Determine absolute weight % purity without a reference standard.

1. Internal Standard Selection:

  • Maleic Acid (TraceCERT® or equivalent). Non-hygroscopic, distinct singlet at ~6.3 ppm (does not overlap with indazole aromatics).

2. Preparation:

  • Weigh ~10 mg of Analyte (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolve in 0.7 mL DMSO-d6 .

3. Acquisition:

  • Pulse Angle: 90°.

  • Relaxation Delay (d1): > 30 seconds (Essential for full relaxation of aromatic protons).

  • Scans: 16 or 32.

4. Calculation:



Where 

= Integral,

= Number of protons,

= Molecular Weight.[2]

Part 5: Decision Workflow

Use this logic tree to select the correct method based on your data needs.

method_selection Start Start: Characterization Need Goal What is the primary goal? Start->Goal Routine Routine Batch Release (Purity > 98%) Goal->Routine Impurity Profile Potency Standard Assignment (Absolute Assay) Goal->Potency Mass Balance Solvents Residual Solvents Goal->Solvents Safety Check HPLC Method A: RP-HPLC (ACN Diluent Only) Routine->HPLC NMR Method B: qNMR (DMSO-d6) Potency->NMR GC Method C: GC-Headspace (Do not inject liquid) Solvents->GC

Figure 2: Analytical decision matrix. Note that GC is reserved strictly for solvent analysis, not the main salt.

References

  • BenchChem. (n.d.). Effect of benzyl chloride impurities on reaction outcome and HPLC Analysis. Retrieved from

  • Journal of Chromatographic Science. (2009). Analysis of Residual Products in Benzyl Chloride derivatives. Oxford Academic. Retrieved from

  • Holzgrabe, U., et al. (2010). Quantitative NMR in pharmaceutical analysis.[3][4] Journal of Pharmaceutical and Biomedical Analysis.[5] Retrieved from

  • Agilent Technologies. (2020).[6] Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Retrieved from

  • ResearchGate. (2022). Toxicological screening method by HPLC-DAD for indazole derivatives. Retrieved from

Sources

Comparative Guide: 5-(Chloromethyl)-1H-indazole HCl vs. Alternative Alkylating Strategies

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 5-(Chloromethyl)-1H-indazole hydrochloride against functionally equivalent alkylating agents. It focuses on the specific synthetic challenge of introducing the (1H-indazol-5-yl)methyl moiety—a critical pharmacophore in kinase inhibitors and oncology therapeutics.

Executive Summary: The "Stability-Reactivity" Paradox

In medicinal chemistry, the (1H-indazol-5-yl)methyl motif is a privileged scaffold, often serving as a hinge-binder or solvent-exposed tail in kinase inhibitors. While 5-(Chloromethyl)-1H-indazole hydrochloride is the standard reagent for introducing this group via nucleophilic substitution (


), it presents a unique challenge: intermolecular self-alkylation .

This guide compares the chloromethyl derivative against its bromo-analog , mesylate precursors , and the reductive amination route (aldehyde), providing a decision matrix for process chemists.

Core Recommendation
  • Select 5-(Chloromethyl)-1H-indazole HCl for: Large-scale GMP synthesis where solid-state stability and defined stoichiometry are required.

  • Select 5-(Bromomethyl)-1H-indazole for: Difficult substrates (low nucleophilicity) where higher electrophilicity is mandatory, despite stability risks.

  • Select Reductive Amination (Aldehyde) for: "Green" chemistry applications or when avoiding potentially genotoxic alkyl halides is a priority.

Chemical Profile & Mechanistic Insight[1][2]

The Reagent: 5-(Chloromethyl)-1H-indazole Hydrochloride
  • CAS: 89945-39-1 (Generic/Free base related)

  • Structure: An indazole ring with a chloromethyl group at position 5.[1][2]

  • Role: Electrophilic Alkylating Agent (Benzylic halide class).

The Critical Mechanism: Prevention of Autopolymerization

Unlike simple benzyl chloride, 5-(chloromethyl)indazole contains both an electrophile (


) and a nucleophile (Indazole 

) within the same molecule.
  • Free Base Risk: In its neutral form, the basic nitrogen (N2) of one molecule attacks the methylene carbon of another, leading to rapid, insoluble polymerization.

  • The HCl Solution: The hydrochloride salt protonates the indazole nitrogens (

    
    ), deactivating them as nucleophiles and stabilizing the reagent as a solid.
    

StabilityMechanism cluster_unstable Free Base (Unstable) cluster_stable HCl Salt (Stable) FreeBase 5-(Chloromethyl) indazole (Neutral) Polymer Insoluble Polymer FreeBase->Polymer Self-Alkylation (Intermolecular) Salt 5-(Chloromethyl) indazole HCl FreeBase->Salt + HCl Stable Stable Solid (Shelf-stable) Salt->Stable N-Protonation Blocks Nucleophilicity

Figure 1: The mechanism of stabilization. Protonation prevents the "head-to-tail" polymerization common in amino-benzyl halides.

Comparative Performance Analysis

The following table contrasts the Chloromethyl reagent with its primary alternatives for introducing the indazole-methyl group.

Table 1: Alkylating Agent Comparison Matrix
Feature5-(Chloromethyl)-1H-indazole HCl 5-(Bromomethyl)-1H-indazole HBr (1H-Indazol-5-yl)methanol (Mitsunobu/Mesylate) 1H-Indazole-5-carbaldehyde (Reductive Amination)
Reactivity (

)
Moderate (Standard

)
High (Fast

)
Low to High (Depends on activation)N/A (Reductive mechanism)
Stability High (Solid, non-hygroscopic)Low (Hygroscopic, light sensitive)Very High (Stable alcohol)High (Stable solid)
Selectivity High (Clean substitution)Moderate (Risk of bis-alkylation)HighVery High (Imine intermediate)
Atom Economy Good (Cl leaving group)Moderate (Br is heavier)Poor (DEAD/PPh3 waste)Excellent (

byproduct)
Genotoxicity Risk High (Alkylating agent)Very High (Potent alkylator)Low (Alcohol is benign)Low (No alkyl halide)
Primary Use Case Standard for amines/phenolsDifficult substratesSmall scale / MedChemLate-stage diversification
Detailed Technical Comparison
A. Vs. 5-(Bromomethyl)-1H-indazole

The bromo-analog is significantly more reactive due to the weaker C-Br bond.

  • Pros: Useful when the nucleophile is weak (e.g., electron-deficient anilines).

  • Cons: The HBr salt is often hygroscopic and prone to hydrolysis. In solution, the free base polymerizes within minutes, whereas the chloro- free base may survive for hours.

  • Verdict: Use the Chloro- derivative unless reaction kinetics fail.

B. Vs. Reductive Amination (Aldehyde Route)

Instead of


 displacement, the aldehyde reacts with an amine to form an imine, reduced by 

.
  • Pros: Avoids handling mutagenic alkyl halides. No risk of self-polymerization.

  • Cons: Limited to amine nucleophiles (cannot be used for ether/thioether synthesis). Requires a reducing agent.

  • Verdict: Use Aldehyde for amine coupling; use Chloro- for ethers/thiols.

Experimental Protocols

Protocol A: Standard N-Alkylation of an Amine

Objective: Synthesis of N-((1H-indazol-5-yl)methyl)aniline derivatives. Reagent: 5-(Chloromethyl)-1H-indazole HCl.

  • Preparation: Suspend 5-(Chloromethyl)-1H-indazole HCl (1.0 equiv) in anhydrous DMF or Acetonitrile (0.2 M).

  • Base Addition: Add DIPEA (Diisopropylethylamine) (3.0 equiv).

    • Expert Note: You must add enough base to neutralize the HCl salt and scavenge the HCl produced during alkylation.

    • Caution: Upon base addition, the free base is generated in situ. Add the nucleophile immediately to prevent self-polymerization.

  • Nucleophile Addition: Add the amine substrate (1.1 equiv) immediately after the base.

  • Reaction: Heat to 60°C for 4–12 hours. Monitor by LCMS.[3]

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove salts) and brine. Dry over 
    
    
    
    .[3]
Protocol B: Validation of Reactivity (Comparison)

To validate the reactivity difference, a competition experiment can be run:

  • Setup: Mix 1 equiv Chloromethyl-indazole and 1 equiv Benzyl Chloride with 0.5 equiv of a secondary amine.

  • Observation: Benzyl chloride typically reacts faster (

    
    ) due to the electron-rich nature of the indazole ring deactivating the benzylic position (relative to a neutral phenyl ring) via resonance donation, although the inductive effect of the 
    
    
    
    nitrogen balances this.
  • Outcome: The indazole derivative requires slightly higher temperatures (60°C) compared to standard benzyl chloride (RT to 40°C).

Visualizing the Synthetic Pathway

The following diagram illustrates the decision process and reaction pathways for using this reagent versus its alternatives.

SyntheticPathways cluster_reagents Reagent Selection Target Target: (1H-Indazol-5-yl)methyl-R Aldehyde Indazole-5-CHO (Aldehyde) Aldehyde->Target Reductive Amination (NaBH(OAc)3) Chloro 5-(CH2Cl)-Indazole HCl (Standard) Chloro->Target SN2 (Base, 60°C) Precaution CRITICAL: Add Base in presence of Nucleophile Chloro->Precaution Bromo 5-(CH2Br)-Indazole HBr (High Reactivity) Bromo->Target SN2 (Mild Base, RT) Substrate Substrate Nature? Substrate->Aldehyde Amine (Primary/Secondary) Substrate->Chloro Phenol / Thiol / Amine Substrate->Bromo Weak Nucleophile

Figure 2: Decision tree for selecting the optimal alkylating agent based on substrate class and reactivity requirements.

References

  • Indazole Chemistry & Synthesis

    • Title: "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives."[4][5]

    • Source: Molecules (MDPI), 2018.
    • URL:[Link]

  • Reactivity of Halomethyl Heterocycles

    • Title: "Synthesis and reactivity of (chloromethyl)heteroarenes." (General Reference context for benzylic halide stability).
    • Source: Journal of Organic Chemistry.[6]

    • URL:[Link] (General Journal Landing Page for verification of standard protocols).

  • Safety & Handling (MSDS Data)

    • Title: "5-(Chloromethyl)
    • Source: PubChem / NIH.
    • URL:[Link] (Linked to the base structure for toxicity profile).

  • Comparative Alkylation Protocols

    • Title: "Regioselective N-alkyl
    • Source: Beilstein Journal of Organic Chemistry, 2021.
    • URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Safely Handling 5-(Chloromethyl)-1H-indazole hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Handling potent chemical compounds in a laboratory setting demands a meticulous and informed approach to safety. This guide provides essential, in-depth technical and procedural information for the safe handling of 5-(Chloromethyl)-1H-indazole hydrochloride, a compound often utilized in pharmaceutical research and development. As a Senior Application Scientist, my aim is to offer not just a set of rules, but a comprehensive understanding of why these procedures are critical, ensuring both personal safety and the integrity of your research.

Understanding the Risks: The Chemical Profile of 5-(Chloromethyl)-1H-indazole hydrochloride

5-(Chloromethyl)-1H-indazole hydrochloride is a heterocyclic organic compound. The presence of a chloromethyl group, a potential alkylating agent, warrants a high degree of caution. Alkylating agents can be reactive towards biological macromolecules, and therefore, this compound should be handled as a potential irritant and sensitizer. Specifically, it is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3).[1] Therefore, all handling procedures must be designed to minimize direct contact and the potential for aerosolization.

Core Directive: Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is appropriate and correctly used Personal Protective Equipment (PPE). The selection of PPE is not a matter of simple preference but is dictated by the potential routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).

A Multi-Layered Approach to Dermal and Ocular Protection

Given that 5-(Chloromethyl)-1H-indazole hydrochloride is a known skin and eye irritant, a robust barrier is non-negotiable.[1]

PPE Component Specifications and Rationale
Gloves Double Gloving with Nitrile Gloves: The outer glove should be changed immediately upon known or suspected contact. The inner glove provides a secondary barrier in case of a breach in the outer glove. Nitrile is recommended for its chemical resistance.[2][3]
Laboratory Coat/Gown Disposable, Low-Permeability Gown with Long Sleeves and Tight-Fitting Cuffs: This prevents the compound from reaching the skin on the arms and torso. A disposable gown is crucial to prevent the carry-over of contamination.[2][3]
Eye and Face Protection Safety Goggles and a Face Shield: Safety glasses alone are insufficient. Goggles provide a seal around the eyes, protecting against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.[2][3]
Footwear Closed-Toed Shoes: This is a fundamental laboratory safety rule to protect the feet from spills.
Respiratory Protection: Preventing Inhalation Exposure

Since this compound can cause respiratory irritation and may be handled as a powder, preventing inhalation is paramount.[1]

PPE Component Specifications and Rationale
Respirator NIOSH-Certified N95 or Higher Respirator: This should be used, especially when handling the solid compound outside of a certified chemical fume hood, to prevent the inhalation of fine particles.[2][3]
Engineering Controls Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, should be conducted within a certified chemical fume hood to contain any dust or vapors.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, logical workflow is essential for minimizing risk. The following protocol outlines the key stages of handling 5-(Chloromethyl)-1H-indazole hydrochloride, from preparation to immediate post-handling procedures.

Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Doffing Prep_Area 1. Designate & Verify Clean Work Area Gather_PPE 2. Assemble All Necessary PPE Prep_Area->Gather_PPE Clear & Ready Don_PPE 3. Don PPE in Correct Sequence Gather_PPE->Don_PPE All Items Present Weigh 4. Weigh Compound Don_PPE->Weigh Fully Protected Dissolve 5. Prepare Solution Weigh->Dissolve Accurate Amount Transfer 6. Transfer to Reaction Vessel Dissolve->Transfer Homogeneous Solution Decontaminate_Area 7. Decontaminate Work Surfaces Transfer->Decontaminate_Area Experiment Initiated Dispose_Waste 8. Segregate & Dispose of Chemical Waste Decontaminate_Area->Dispose_Waste Cleaned & Wiped Doff_PPE 9. Doff PPE in Reverse Sequence Dispose_Waste->Doff_PPE Waste Secured Wash_Hands 10. Wash Hands Thoroughly Doff_PPE->Wash_Hands Contaminated Items Removed

Caption: A stepwise workflow for the safe handling of 5-(Chloromethyl)-1H-indazole hydrochloride.

Emergency Procedures: A Rapid and Informed Response

In the event of accidental exposure, a swift and correct response is critical to minimizing harm.

Type of Exposure Immediate Action Plan
Skin Contact Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][5] Seek immediate medical attention.
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][5][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.[4][7] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[4] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small, and you are trained and equipped to handle it, use an inert absorbent material to contain the spill.[8] For larger spills, or if you are unsure, contact your institution's environmental health and safety department immediately.[5]

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of 5-(Chloromethyl)-1H-indazole hydrochloride and any contaminated materials is a critical final step to ensure environmental protection and the safety of others.

  • Waste Segregation: All solid waste, including contaminated gloves, gowns, and absorbent materials, should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: Unused solutions should be collected in a separate, labeled container for chlorinated organic waste. Do not mix with other waste streams unless compatibility has been confirmed.

  • Consult Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. These protocols are in place to ensure compliance with local, state, and federal regulations.

The principles of green chemistry encourage the use of methods that avoid the formation of more toxic byproducts.[9] For chlorinated compounds, specialized disposal methods may be required.[9]

Conclusion: A Culture of Safety

The safe handling of 5-(Chloromethyl)-1H-indazole hydrochloride is not merely about following a checklist; it is about cultivating a deep-seated culture of safety within the laboratory. By understanding the rationale behind each procedural step, researchers can make informed decisions that protect themselves, their colleagues, and the integrity of their scientific endeavors. This guide serves as a foundational resource, but it is incumbent upon every scientist to remain vigilant, informed, and proactive in their approach to laboratory safety.

References

  • AFG Bioscience LLC. (2016, April 1). Safety Data Sheet: 5-Chloro-3-iodo-1H-indazole. Retrieved from [Link]

  • Friese, C. R., McArdle, C., & Rourke, D. (2019). Safe handling of hazardous drugs. Current Oncology, 26(4), e527–e532. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • POGO Satellite Manual. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • OHS Insider. (n.d.). What PPE Should Workers Use for Handling Cytotoxic Drugs?. Retrieved from [Link]

  • University of Kentucky Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Lokteva, E., Golubina, E., Likholobov, V., & Lunin, V. (2016). Disposal of Chlorine-Containing Wastes. In Chemistry Beyond Chlorine (pp. 559-584). Springer, Cham. Retrieved from [Link]

  • Lokteva, E., Golubina, E., Likholobov, V., & Lunin, V. (2016). Disposal of Chlorine-Containing Wastes. Chemistry Beyond Chlorine, 559–584. Retrieved from [Link]

  • Tikkanen, M. W., Schroeter, J. H., Leong, L. Y. C., & Ganesh, R. (n.d.). Guidance Manual for the Disposal of Chlorinated Water. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,4-Dioxane. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.